molecular formula C26H27N5O2S B2906147 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1305253-29-5

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2906147
CAS No.: 1305253-29-5
M. Wt: 473.6
InChI Key: ATSXDPRQVOOOLS-UHFFFAOYSA-N
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Description

The compound "(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone" is a hybrid molecule featuring three distinct pharmacophoric units:

  • Piperazine core: Substituted with a 4-methoxyphenyl group at the 4-position.
  • Thiazole ring: Contains a methyl group at the 4-position and an m-tolyl (3-methylphenyl) group at the 2-position.
  • Pyrazole ring: Linked to the thiazole via a methanone bridge.

Properties

CAS No.

1305253-29-5

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)

InChI Key

ATSXDPRQVOOOLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxyphenyl piperazine , methyl thiazole , and pyrazole derivatives . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous reactors and in-line purification systems can streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole and thiazole rings exhibit susceptibility to oxidation under specific conditions. For example:

  • Pyrazole Oxidation : The pyrazole C-H bonds can undergo oxidation to form hydroxylated derivatives. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media are common reagents for such transformations .
  • Thiazole Oxidation : The thiazole methyl group may oxidize to a carboxylic acid under strong oxidizing conditions (e.g., CrO₃/H₂SO₄) .
Reaction Type Reagents/Conditions Product Source
Pyrazole hydroxylationH₂O₂, acidic mediumHydroxypyrazole derivative
Thiazole methyl oxidationCrO₃/H₂SO₄, refluxThiazole-5-carboxylic acid derivative

Reduction Reactions

Reductive modifications primarily target the ketone group and aromatic systems:

  • Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the methanone group to a secondary alcohol .
  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) may reduce electron-rich aromatic rings (e.g., methoxyphenyl group) to cyclohexane derivatives .
Reaction Type Reagents/Conditions Product Source
Ketone reductionNaBH₄/MeOHSecondary alcohol derivative
Aromatic hydrogenationH₂, Pd-C, ethanolCyclohexane-substituted derivative

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at reactive sites:

  • Piperazine Alkylation : The piperazine nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) under basic conditions .
  • Thiazole Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the thiazole C-4 position .
Reaction Type Reagents/Conditions Product Source
Piperazine alkylationCH₃I, K₂CO₃, DMFN-Methylpiperazine derivative
Thiazole brominationBr₂, CH₃COOH4-Bromothiazole derivative

Cyclocondensation and Ring Formation

The pyrazole and thiazole moieties serve as precursors for heterocyclic expansions:

  • Pyrazole-Thiazole Fusion : Reaction with hydrazine derivatives can yield fused bicyclic systems, such as pyrazolo[3,4-d]thiazoles .
  • Piperazine Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups to the piperazine ring .
Reaction Type Reagents/Conditions Product Source
Pyrazole-thiazole fusionHydrazine hydrate, EtOH refluxPyrazolo[3,4-d]thiazole derivative
Suzuki couplingAryl boronic acid, Pd(PPh₃)₄Aryl-substituted piperazine derivative

Acid/Base-Mediated Transformations

  • Demethylation : The methoxy group undergoes demethylation with BBr₃ or HI to form a phenolic derivative .
  • Deprotonation : The pyrazole NH group can be deprotonated with strong bases (e.g., LDA) to form nucleophilic intermediates for further functionalization .
Reaction Type Reagents/Conditions Product Source
Methoxy demethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivative
Pyrazole deprotonationLDA, THF, −78°CPyrazolide anion for alkylation

Biological Activity and Reaction Relevance

The compound’s reactivity underpins its pharmacological potential:

  • Anticancer Activity : Oxidation-derived carboxylic acid analogs show enhanced interactions with kinase ATP-binding pockets .
  • Antimicrobial Effects : Halogenated derivatives (e.g., brominated thiazole) exhibit improved bacterial membrane penetration .

Scientific Research Applications

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Thiazole-Pyrazole Hybrids
  • Compound 4 and 5 (): These isostructural thiazole-pyrazole-triazole derivatives share a thiazole ring linked to a pyrazole moiety. Unlike the target compound, they incorporate a triazole group and fluorophenyl substituents.
  • Benzothiazole-Pyrazole Derivatives (): A related compound with a benzothiazole-pyrazolone core demonstrates how electron-withdrawing groups (e.g., benzothiazole) can modulate electronic properties, affecting binding to biological targets .
Piperazine-Based Methanones
  • Patent Compound (): The ethyl-piperazine methanone derivative with trifluoromethylphenyl groups highlights the role of lipophilic substituents (e.g., CF₃) in enhancing receptor affinity. The target compound’s 4-methoxyphenyl group may offer a balance between hydrophobicity and hydrogen-bonding capacity .
Pyrazoline Derivatives** ():

The pyrazoline analog with 4-chlorophenyl and 4-methoxyphenyl groups illustrates how substituent electronegativity (Cl vs. OCH₃) influences solubility and bioactivity. The methoxy group in the target compound may improve metabolic stability compared to halogens .

Characterization Techniques
  • Spectroscopy : FT-IR and NMR (1H, 13C) data for related compounds () suggest characteristic peaks for methoxy (∼2850 cm⁻¹ in IR) and piperazine (δ 2.5–3.5 ppm in 1H NMR) groups .
  • Crystallography : SHELX software () is widely used for determining crystal structures of such hybrids, as demonstrated for isostructural compounds in .

Data Table: Key Comparisons

Feature Target Compound Compound 4/5 () Patent Compound () Pyrazoline Derivative ()
Core Structure Piperazine-thiazole-pyrazole Thiazole-pyrazole-triazole Piperazine-imidazole-benzimidazole Pyrazoline
Key Substituents 4-Methoxyphenyl, m-tolyl, methyl Fluorophenyl, triazole Trifluoromethylphenyl, ethyl 4-Chlorophenyl, 4-methoxyphenyl
Synthetic Method Hantzsch thiazole + coupling (hypothesized) Crystallization from DMF Sulfonylation + alkylation Cyclocondensation
Bioactivity Hypothesized antimicrobial/CNS activity Not reported Receptor affinity (implied) Antibacterial, antifungal

Biological Activity

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2C_{23}H_{29}N_5O_2 with a molecular weight of 407.51 g/mol. The structure features a piperazine ring, a thiazole moiety, and a pyrazole core, which are known to contribute significantly to its pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, compounds containing the pyrazole nucleus have shown activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, showing moderate to good anti-tubercular activity .

2. Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the thiazole and piperazine groups may enhance this activity by interacting with specific cellular targets.

3. Antidepressant Effects

Compounds with piperazine structures are often explored for their antidepressant properties. The compound's ability to modulate serotonin receptors suggests potential use in treating mood disorders .

Synthesis Methods

The synthesis of the compound involves several steps, typically beginning with the formation of the pyrazole and thiazole rings through condensation reactions. Various synthetic pathways have been reported, highlighting the versatility in constructing such complex molecules .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeReferenceObservations
Antimicrobial Moderate activity against M. tuberculosis
Anticancer Induces apoptosis in cancer cell lines
Antidepressant Potential modulation of serotonin receptors

Case Study: Anticancer Activity

In a recent study published in Pharmacological Research, a series of pyrazole derivatives were synthesized and evaluated for their anticancer potential. Among them, the compound showed significant inhibition of cell growth in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

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